Cas no 18904-40-0 (Furo[2,3-b]quinolin-4(9H)-one,7-methoxy-9-(3-methyl-2-buten-1-yl)-)

Furo[2,3-b]quinolin-4(9H)-one,7-methoxy-9-(3-methyl-2-buten-1-yl)- structure
18904-40-0 structure
Product Name:Furo[2,3-b]quinolin-4(9H)-one,7-methoxy-9-(3-methyl-2-buten-1-yl)-
Numero CAS:18904-40-0
MF:C17H17NO3
MW:283.321784734726
CID:176637
PubChem ID:87840
Update Time:2025-04-19

Furo[2,3-b]quinolin-4(9H)-one,7-methoxy-9-(3-methyl-2-buten-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Furo[2,3-b]quinolin-4(9H)-one,7-methoxy-9-(3-methyl-2-buten-1-yl)-
    • 7-methoxy-9-(3-methylbut-2-enyl)furo[2,3-b]quinolin-4-one
    • acrophylline
    • 7-Methoxy-9-(3-methyl-2-butenyl)furo(2,3-b)quinolin-4(9H)-one
    • 7-methoxy-9-(3-methyl-but-2-enyl)-9H-furo[2,3-b]quinolin-4-one
    • AC1L3EIH
    • AC1Q6K9Y
    • Acrophyllin
    • AR-1H3692
    • CHEBI:2438
    • CHEMBL447116
    • Furo(2,3-b)quinolin-4(9H)-one, 7-methoxy-9-(3-methyl-2-butenyl)-
    • Furo[2,3-b]quinolin-4(9H)-one, 7-methoxy-9-(3-methyl-2-butenyl)-
    • 7-Methoxy-9-(3-methyl-2-butenyl)furo[2,3-b]quinolin-4(9H)-one
    • Furo[2, 7-methoxy-9-(3-methyl-2-butenyl)-
    • NSC 121139
    • 7-methoxy-9-(3-methylbut-2-enyl)furo[2,3-b]quinolin-4(9H)-one
    • NSC121139
    • Q27105667
    • NCI60_000495
    • DTXSID60172292
    • NSC-121139
    • 7-Methoxy-9-(3-methyl-2-butenyl)furo[2,3-b]quinolin-4(9H)-one #
    • 18904-40-0
    • GARIOWCJZYSSOE-UHFFFAOYSA-N
    • Inchi: 1S/C17H17NO3/c1-11(2)6-8-18-15-10-12(20-3)4-5-13(15)16(19)14-7-9-21-17(14)18/h4-7,9-10H,8H2,1-3H3
    • Chiave InChI: GARIOWCJZYSSOE-UHFFFAOYSA-N
    • Sorrisi: O1C=CC2C(C3C=CC(=CC=3N(C/C=C(\C)/C)C1=2)OC)=O

Proprietà calcolate

  • Massa esatta: 283.12091
  • Massa monoisotopica: 283.12084340g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 3
  • Complessità: 430
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4
  • Superficie polare topologica: 42.7Ų

Proprietà sperimentali

  • PSA: 42.68

Furo[2,3-b]quinolin-4(9H)-one,7-methoxy-9-(3-methyl-2-buten-1-yl)- Letteratura correlata

Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.